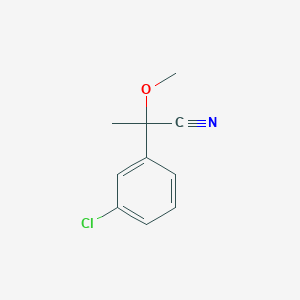

2-(3-chlorophenyl)-2-methoxypropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(7-12,13-2)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCBNSLMVVORRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC(=CC=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Chlorophenyl 2 Methoxypropanenitrile

Established Synthetic Pathways and Chemical Transformations

The synthesis of 2-(3-chlorophenyl)-2-methoxypropanenitrile can be achieved through several established pathways that focus on the formation of the nitrile group and the construction of the central quaternary carbon.

Nucleophilic Substitution Approaches to Nitrile Synthesis

The introduction of the nitrile functional group is a critical step in the synthesis of the target molecule. Nucleophilic substitution reactions, utilizing a cyanide source, are among the most direct methods for this transformation. chemistrysteps.com A primary route involves the S_N2 reaction where a cyanide ion displaces a leaving group on a suitable precursor. chemistrysteps.comyoutube.com

One plausible pathway begins with 3'-chloroacetophenone. This starting material can be converted to an α-hydroxy nitrile (a cyanohydrin) via reaction with a cyanide source like sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide (TMSCN). Subsequent O-methylation of the tertiary alcohol with a reagent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) would yield the final product.

Another approach involves the preparation of an α-halo ether precursor, such as 2-chloro-2-(3-chlorophenyl)propane, and its subsequent reaction with a cyanide salt. However, the synthesis of such a precursor can be challenging. A more viable substitution strategy starts from 1-(3-chlorophenyl)ethan-1-one, which can be α-brominated and then reacted with sodium methoxide (B1231860) to form 1-(3-chlorophenyl)-1-methoxyethanone. This intermediate ketone can then be converted to the target nitrile.

The dehydration of a primary amide, such as 2-(3-chlorophenyl)-2-methoxypropanamide, using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅), also represents a valid method for nitrile synthesis. chemistrysteps.comlibretexts.org

Table 1: Comparison of Nucleophilic Substitution Approaches for Nitrile Synthesis

| Starting Material | Key Transformation | Reagents | Description |

|---|---|---|---|

| 3'-Chloroacetophenone | Cyanohydrin Formation & O-Methylation | 1. NaCN/HCN 2. NaH, CH₃I | Two-step process involving the addition of cyanide to the ketone followed by methylation of the resulting hydroxyl group. |

| 2-(3-chlorophenyl)-2-hydroxypropanenitrile | O-Alkylation | Base (e.g., NaH), Methylating Agent (e.g., CH₃I) | Direct methylation of the pre-formed cyanohydrin. |

| 2-(3-chlorophenyl)-2-methoxypropanamide | Amide Dehydration | SOCl₂, P₂O₅, or POCl₃ | A terminal step converting the corresponding amide into the nitrile. chemistrysteps.comlibretexts.org |

Carbon-Carbon Bond Formation Strategies at the Quaternary Center

The construction of the all-carbon quaternary center is a significant synthetic challenge. Modern organic chemistry offers several powerful methods for forging such C-C bonds with high efficiency.

Palladium-catalyzed cross-coupling reactions are a prominent strategy. For instance, the α-arylation of 2-methoxypropanenitrile (B1295301) with 3-chloroiodobenzene can be used to install the chlorophenyl group directly at the α-position. This type of reaction, often referred to as the Buchwald-Hartwig α-arylation of nitriles, provides a direct route to the desired structure. researchgate.net

Another advanced method is the reductive cyanation of a tertiary alcohol precursor. This involves the reaction of a tertiary alkyl bromide with an electrophilic cyanating reagent in the presence of a reductant like zinc, which can generate nitrile-bearing all-carbon quaternary centers. organic-chemistry.org Radical-based methods, such as the decarboxylative coupling of redox-active esters, have also emerged as powerful tools for creating quaternary centers. nih.gov

Table 2: Strategies for Quaternary Carbon Formation

| Strategy | Precursors | Typical Catalyst/Reagents | Description |

|---|---|---|---|

| Palladium-Catalyzed α-Arylation | 2-methoxypropanenitrile + 3-chloro-iodobenzene | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base | Direct formation of the aryl-carbon bond at the nitrile's α-position. researchgate.net |

| Reductive Cyanation | Tertiary bromide precursor | Electrophilic Cyanating Reagent, Zn | Forms a nitrile-bearing quaternary center from a tertiary electrophile. organic-chemistry.org |

| Decarboxylative Cross-Coupling | Redox-Active Ester + Aryl Halide | Iron or Palladium Catalyst | Coupling of a carboxylate-derived radical with an aryl partner to form the C-C bond. researchgate.netnih.gov |

Derivatization and Functionalization Reactions of the Chlorophenyl and Methoxy (B1213986) Moieties

Once synthesized, this compound can undergo various chemical transformations to create a library of related compounds. The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, or reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org

The 3-chlorophenyl ring offers sites for further functionalization. The chlorine atom can be replaced via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, to introduce new aryl, alkyl, or amino substituents. Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing chloro and alkyl substituents. The nitrile group can also act as a directing group in certain C-H functionalization reactions, enabling the introduction of new groups at specific positions on the phenyl ring. nih.gov

The methoxy group is relatively stable but can be cleaved under harsh conditions using strong acids like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding α-hydroxy nitrile derivative.

Stereoselective Synthesis of this compound and Its Chiral Analogs

The central carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods.

Asymmetric Catalysis in Propanenitrile Synthesis

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched chiral molecules from achiral starting materials. nih.gov In the context of this compound, this can be applied to the key bond-forming steps that create the stereocenter.

One major approach is the catalytic asymmetric cyanation of a prochiral precursor. For example, the addition of a cyanide source to an appropriately substituted ketone or imine in the presence of a chiral catalyst can favor the formation of one enantiomer over the other. Chiral Lewis acids or organocatalysts, such as those derived from proline, have been successfully employed in asymmetric aldol (B89426) and Mannich reactions, which are related transformations. frontiersin.orgresearchgate.net

Alternatively, catalytic asymmetric cross-coupling reactions can be used to construct the chiral quaternary center. nih.gov A stereoconvergent Negishi arylation, for instance, could couple a racemic α-bromo-α-methoxynitrile with a (3-chlorophenyl)zinc reagent using a chiral nickel-pybox catalyst system to yield a single enantiomer of the product. nih.gov Such methods have been effective in the synthesis of α-alkyl-α-arylnitriles with high enantioselectivity. nih.gov

Table 3: Examples of Asymmetric Catalytic Systems for Nitrile Synthesis

| Reaction Type | Catalyst System | Substrate Type | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrocyanation | Chiral (Salen)Al Complex | α,β-Unsaturated Imide | Enantioenriched β-amino nitrile precursor. organic-chemistry.org |

| Asymmetric Arylation | Chiral Ni-Pybox or Pd-BINAP | Racemic α-bromo nitrile + Aryl-organometallic | Enantioenriched α-aryl nitrile via a stereoconvergent process. nih.govnih.gov |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Oxindole + Arylation Reagent | Enantioselective construction of quaternary stereocenters. rsc.org |

| Asymmetric Brønsted Base Catalysis | Chiral Amine Derivatives | Nitrile + Electrophile | Formation of chiral products through hydrogen-bonding networks. frontiersin.org |

Diastereoselective Approaches to this compound

Diastereoselective synthesis is another cornerstone of stereocontrolled chemistry, often relying on the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

A practical method for the stereocontrolled construction of quaternary carbon centers involves the use of pseudoephedrine as a chiral auxiliary. scispace.com In a hypothetical synthesis, one could start with a pseudoephedrine amide of 2-methoxypropanoic acid. Deprotonation would form a chiral enolate, which could then undergo a diastereoselective alkylation or arylation to introduce the 3-chlorophenyl group. The approach of the electrophile (the arylating agent) is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would release the enantiomerically enriched α-aryl nitrile. Such methods have proven effective for creating R,R-disubstituted centers with high diastereoselectivity. scispace.com

This strategy allows for the predictable and controlled formation of the desired stereoisomer, which can then be transformed into the final target molecule or its chiral analogs. nih.govnih.gov

Enantioselective Methodologies for Chiral Induction

The synthesis of single-enantiomer chiral compounds is a significant objective in modern organic chemistry. For a molecule like this compound, which possesses a chiral quaternary stereocenter, enantioselective methodologies are crucial for producing optically pure forms. These methods often rely on the asymmetric addition of a cyanide source to a prochiral ketone precursor, 1-(3-chlorophenyl)-1-methoxypropan-2-one.

One prominent approach involves the use of chiral catalysts to guide the incoming nucleophile to one face of the carbonyl group. While direct catalytic asymmetric synthesis of this specific compound is not extensively documented in the provided results, principles from related syntheses, such as the formation of chiral cyanohydrins, are highly applicable. rsc.org Hydroxynitrile lyases (HNLs), for instance, are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones. rsc.orgnih.gov Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of a desired cyanohydrin, which can then be further modified. rsc.org Immobilized (R)-oxynitrilases have been used to produce (R)-cyanohydrins with high enantioselectivities (up to >99% ee) and yields, offering the benefit of easy catalyst separation and recycling. nih.gov

Another strategy is the biocatalytic dehydration of aldoximes. This cyanide-free method uses recombinant whole-cell catalysts to perform enantioselective dehydration on a broad range of racemic aldoximes, yielding chiral nitriles with high enantiomeric excess. chemistryviews.org The stereochemical outcome can often be controlled by selecting either the (E)- or (Z)-isomer of the aldoxime substrate. chemistryviews.org

Control of Stereochemistry at the α-Carbon of Propanenitrile

Achieving precise control over the stereochemistry at the α-carbon—the chiral center bearing the cyano, methoxy, and 3-chlorophenyl groups—is the central challenge in the asymmetric synthesis of this compound. The spatial arrangement of these groups determines the compound's optical properties and its interactions in a chiral environment.

The key synthetic step for establishing this stereocenter is the nucleophilic addition of a cyanide equivalent to the carbonyl carbon of a ketone precursor. The stereochemical outcome is dictated by the catalyst and reaction conditions. For example, in the asymmetric cyanosilylation of ketones, chiral metal (salen) complexes can act as catalysts. psu.edu A proposed mechanism involves a "double-activation" catalysis where the metal atom of the chiral complex activates the ketone, while an additive, such as triphenylphosphine (B44618) oxide, activates the trimethylsilylcyanide (TMSCN). psu.edu This dual activation directs the cyanide attack to a specific face of the carbonyl, thereby creating the desired stereoisomer.

The choice of reactants and the reaction environment are critical. Studies on the Pudovik reaction—the addition of phosphites to imines—have shown that solvent-free, microwave-assisted conditions can facilitate the synthesis of related α-aryl-α-amino compounds. beilstein-journals.org While not a direct synthesis of the target nitrile, this demonstrates how modern techniques can be applied to control additions to sp²-hybridized carbons, a principle that extends to the synthesis of α-substituted propanenitriles. The stereochemistry of precursors, such as in the Sharpless asymmetric epoxidation to create chiral epoxides, can also be used to establish stereocenters that are carried through subsequent reaction steps. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For this compound, various catalytic systems, including organometallic, biocatalytic, and organocatalytic approaches, are instrumental.

Organometallic Catalysis for C-X Bond Formation

Organometallic catalysis is particularly vital for reactions involving the formation of carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing this compound, a key step could be the cyanation of an aryl halide precursor, such as 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene. Transition metals like palladium, nickel, and copper are highly effective for this transformation. rsc.orgnih.gov

Palladium-catalyzed cyanation reactions have become a cornerstone for synthesizing aryl nitriles from aryl halides due to their high efficiency and broad functional group tolerance. rsc.org Various palladium catalysts, including those supported on zinc ferrite (B1171679) nanoparticles (Pd–ZnFe₂O₄), have been developed to work with less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.org Nickel catalysis has also emerged as a powerful, cost-effective alternative. acs.org A notable development is the use of a Ni(II) precatalyst with a JosiPhos ligand for the cyanation of aryl chlorides and bromides using K₄[Fe(CN)₆] in a biphasic aqueous system, a method that is practical and scalable. acs.org

Table 1: Selected Organometallic Systems for Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

| Palladium on Zinc Ferrite (Pd–ZnFe₂O₄) | K₄[Fe(CN)₆] | Aryl iodides and bromides | Effective with a non-toxic cyanide source. rsc.org |

| Palladium Chloride (PdCl₂) | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Aryl bromides, chlorides, and iodides | Utilizes a stable and innocuous cyanide source in ethanol. rsc.org |

| Ni(II)/JosiPhos Ligand | K₄[Fe(CN)₆] | Aryl bromides, chlorides, and sulfamates | Base-metal catalysis in a practical biphasic system. acs.org |

| Copper(I) Cyanide/Phenanthroline | Sodium Cyanide (NaCN) | Heterocycles | Direct C-H bond functionalization using an iodine oxidant. nih.gov |

These methods provide robust pathways to introduce the nitrile group onto the 3-chlorophenyl ring, which is a critical substructure of the target molecule.

Biocatalysis and Enzymatic Transformations in Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional levels of enantioselectivity, making them ideal for producing chiral molecules. chemistryviews.orgnih.gov

For the synthesis of chiral nitriles, hydroxynitrile lyases (HNLs) are particularly relevant. rsc.org These enzymes catalyze the asymmetric addition of hydrogen cyanide to prochiral carbonyls. rsc.org The resulting cyanohydrins can be valuable intermediates. For instance, an (R)-selective HNL could produce (R)-1-(3-chlorophenyl)-1-hydroxypropanenitrile, which could then be O-methylated.

Lipases are another class of versatile enzymes used in biocatalysis, primarily for kinetic resolutions of racemic alcohols or esters. nih.govresearchgate.net In a potential synthetic route, a racemic precursor alcohol could be resolved by a lipase (B570770) through enantioselective acylation. researchgate.netresearchgate.net This process separates the two enantiomers, allowing one to be isolated in high enantiomeric purity. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired chiral product. nih.gov

Table 2: Biocatalytic Approaches for Chiral Nitrile and Precursor Synthesis

| Enzyme Type | Reaction Type | Substrate Example | Key Outcome |

| Hydroxynitrile Lyase (HNL) | Asymmetric hydrocyanation | Aldehydes, Ketones | Enantiopure cyanohydrins (>99% ee). rsc.orgnih.gov |

| Aldoxime Dehydratase | Enantioselective dehydration | Racemic aldoximes | Cyanide-free synthesis of chiral nitriles (>90% ee). chemistryviews.org |

| Lipase (e.g., from Candida antarctica) | (Dynamic) Kinetic Resolution | Racemic alcohols/esters | Separation of enantiomers via selective acylation/hydrolysis. nih.govresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Ketones | Enantiopure alcohols as chiral precursors. nih.gov |

Organocatalysis for Asymmetric Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a third pillar of asymmetric synthesis alongside organometallic catalysis and biocatalysis. These catalysts are often less sensitive to air and moisture than their metallic counterparts.

In the context of synthesizing this compound, organocatalysts could be employed for the key asymmetric cyanation step. Chiral Lewis bases, such as N-heterocyclic carbenes (NHCs) or phosphine (B1218219) oxides, can activate a cyanide source like TMSCN for addition to a ketone. psu.eduorganic-chemistry.org For example, chiral Al(salen) complexes, sometimes considered organocatalytic in nature when used with organic additives, have been shown to catalyze the cyanosilylation of aldehydes and ketones with high enantioselectivity. psu.edu The catalyst functions by activating the carbonyl group, while a co-catalyst or additive activates the cyanide source, leading to a highly organized transition state that favors the formation of one enantiomer. psu.edu Bifunctional catalysts, which possess both a Lewis acidic site to activate the ketone and a Lewis basic site to activate the cyanide source, are also effective. organic-chemistry.org

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a crucial factor for industrial-scale production. researchgate.net

For the synthesis of aryl nitriles, heterogeneous versions of palladium and iron catalysts have been developed. rsc.orgresearchgate.net For example, palladium nanoparticles supported on zinc oxide (Pd/ZnO) have been used for the cyanation of aryl bromides and chlorides with K₄[Fe(CN)₆], notable for proceeding without ligands or bases and for the catalyst's high recyclability. rsc.org Similarly, palladium grafted onto periodic mesoporous organosilica (PMO) creates a robust and reusable catalyst for cyanation reactions, with no evidence of palladium leaching into the product. researchgate.net Iron-based heterogeneous catalysts are also gaining attention as a more sustainable and cost-effective option for oxidative cyanation reactions. researchgate.net These solid-supported catalysts are essential for developing environmentally benign and economically viable manufacturing processes. rsc.org

Photo- and Electrocatalysis in Nitrile Functionalization

Modern synthetic chemistry has seen a surge in the use of photo- and electrocatalysis to achieve transformations that are often difficult or inefficient using traditional thermal methods. These techniques offer unique reaction pathways, often under mild conditions, and can be applied to the functionalization of nitriles and their precursors.

Photocatalysis: Visible-light photocatalysis, in particular, has emerged as a powerful tool for C-C bond formation. nih.gov In the context of synthesizing this compound, photocatalysis could be envisioned for the initial cyanation step. For instance, methods for the photocatalytic cyanation of ketones have been developed. nih.govacs.org These reactions often proceed via the generation of radical intermediates under mild, room-temperature conditions, which can offer high functional group tolerance. researchgate.net A potential photocatalytic route to the cyanohydrin intermediate could involve a photoredox catalyst that, upon light absorption, facilitates the addition of a cyanide radical to the 3-chloroacetophenone carbonyl group. Cyanine dyes, for example, have been explored as near-infrared (NIR) photocatalysts for various organic reactions, including those involving cyanide as a nucleophile. nih.gov

Electrocatalysis: Electrosynthesis provides another avenue for greener chemical reactions by replacing stoichiometric chemical oxidants or reductants with electricity. Electrochemical methods have been successfully developed for the cyanation of various organic substrates, including arenes and ketones. esafetysupplies.comrsc.org An electrochemical approach to the synthesis of the cyanohydrin precursor of this compound could involve the cathodic generation of a nucleophilic cyanide species or the anodic activation of the ketone. Recent research has demonstrated the electrochemical C-H cyanation of arenes and the synthesis of α-aminonitriles, showcasing the versatility of this technique. intcoglove.comrsc.org Furthermore, electrosynthesis of nitriles directly from primary alcohols and ammonia (B1221849) has been reported, highlighting a move towards more sustainable starting materials. rsc.orgrsc.org For the target molecule, an electrochemical cell could be designed to facilitate the cyanation of 3-chloroacetophenone, potentially using a safer cyanide source that is activated in situ. methanol.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The following sections analyze the proposed synthesis of this compound through the lens of these principles.

Atom Economy and Reaction Efficiency Maximization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. wikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. nih.gov

For the proposed two-step synthesis of this compound, the atom economy can be calculated for each step.

Step 1: Cyanohydrin Formation

Reaction: 3-chloroacetophenone + Trimethylsilyl cyanide (TMSCN) → 2-(3-chlorophenyl)-2-(trimethylsilyloxy)propanenitrile

This is an addition reaction, and if all atoms of the reactants are incorporated into the protected cyanohydrin intermediate, the atom economy approaches 100%.

Step 2: Methylation (following hydrolysis of the silyl (B83357) ether)

Reaction: 2-(3-chlorophenyl)-2-hydroxypropanenitrile + Methylating agent (e.g., CH₃I) + Base (e.g., NaH) → this compound + NaI + H₂

This is a substitution reaction and will have a lower atom economy due to the formation of byproducts (sodium iodide and hydrogen gas in this example).

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product | Atoms in Waste |

| 3-chloroacetophenone | C₈H₇ClO | 154.60 | Yes | No |

| Trimethylsilyl cyanide | C₄H₉NSi | 99.22 | (Intermediate) | (Intermediate) |

| Methyl Iodide | CH₃I | 141.94 | Yes (CH₃) | Yes (I) |

| Sodium Hydride | NaH | 24.00 | No | Yes |

| Total Reactants | 419.76 | |||

| Product | ||||

| This compound | C₁₀H₁₀ClNO | 195.65 | ||

| Atom Economy | (195.65 / 419.76) * 100% = 46.6% |

This is a simplified calculation for illustrative purposes. The actual atom economy would depend on the specific reagents and reaction conditions used.

To improve atom economy, alternative synthetic strategies could be considered. For example, a direct catalytic conversion of 3-chloroacetophenone to the final product in a single step would be ideal, though likely challenging to achieve.

Solvent Minimization and Utilization of Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste. whiterose.ac.uk Traditional solvents like benzene, chloroform, and dimethylformamide (DMF) are now recognized as hazardous. whiterose.ac.uk Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. organic-chemistry.org

For the proposed synthesis, greener solvent alternatives could be employed. For example, instead of traditional ether solvents like THF for organometallic reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a viable alternative. sigmaaldrich.com For the cyanation step, the use of aqueous media or deep eutectic solvents has been explored for certain nitrile syntheses. organic-chemistry.org

| Solvent | Boiling Point (°C) | Source | Key Hazards | Green Alternative(s) |

| Benzene | 80.1 | Fossil | Carcinogen, Flammable | Toluene, Cyclopentyl methyl ether (CPME) |

| Dichloromethane (DCM) | 39.6 | Fossil | Suspected Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

| Tetrahydrofuran (THF) | 66 | Fossil | Peroxide-forming, Flammable | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) sigmaaldrich.com |

| Acetonitrile (B52724) | 81.6 | Fossil | Toxic, Flammable | Dimethyl carbonate (DMC) |

| N,N-Dimethylformamide (DMF) | 153 | Fossil | Reprotoxic, Irritant | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) |

This table provides a general comparison and the suitability of an alternative depends on the specific reaction.

Solvent-free reactions represent the ideal scenario from a green chemistry perspective. nih.gov Some nitrile syntheses from aldehydes have been successfully carried out under solvent-free conditions by simply heating the reactants. nih.gov Exploring such conditions for the synthesis of this compound could significantly reduce its environmental footprint.

Waste Prevention and Byproduct Reduction Strategies

Preventing waste at the source is a cornerstone of green chemistry. This involves designing synthetic routes that generate minimal and non-toxic byproducts. In the proposed synthesis, the methylation step generates waste in the form of a salt (e.g., NaI). While unavoidable in this specific reaction, the choice of reagents can impact the nature of the waste.

Catalysis: The use of catalytic rather than stoichiometric reagents is a key strategy for waste prevention. wikipedia.org For the cyanation step, employing a catalyst would be preferable to using a stoichiometric amount of a cyanating agent. Palladium- and nickel-catalyzed cyanation reactions are well-established, though they often require ligands and can lead to metal contamination in the product. researchgate.net Developing a recyclable catalyst would be a significant advancement.

Safer Reagents: Traditional cyanation reactions often use highly toxic reagents like hydrogen cyanide (HCN) or alkali metal cyanides. nih.gov Green chemistry promotes the use of safer alternatives. For instance, acetone (B3395972) cyanohydrin is considered a more convenient and safer source of cyanide for some applications. khanacademy.org Other alternatives include the use of CO₂/NH₃ as a source for the cyano group in certain nickel-catalyzed reactions. nih.govnih.gov

Waste from Gloves: A frequently overlooked source of waste in chemical synthesis is personal protective equipment, such as nitrile gloves. The massive consumption of these gloves, which are typically non-biodegradable, contributes significantly to landfill waste. esafetysupplies.commdpi.com Emerging technologies are focused on developing biodegradable nitrile gloves or recycling programs for used gloves to mitigate this environmental burden. intcoglove.commdpi.com Some approaches involve the pyrolysis of nitrile rubber waste to recover valuable products. researchgate.net

Integration of Renewable Feedstocks and Sustainable Reagents

A major goal of green chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable resources. rsc.org This involves designing synthetic pathways that start from biomass-derived feedstocks.

Aromatic Precursor: The 3-chlorophenyl group of the target molecule presents a challenge for a fully renewable synthesis. However, the aromatic core could potentially be derived from lignin (B12514952), which is the most abundant renewable source of aromatic compounds on Earth. rsc.orgembopress.orgnih.gov Lignin is a complex polymer found in plant biomass and can be broken down into simpler aromatic building blocks. mdpi.com While the direct, selective synthesis of 3-chloroacetophenone from lignin is not yet established, research into lignin valorization is a rapidly advancing field. rsc.org

Mechanistic Investigations of Reactions Involving 2 3 Chlorophenyl 2 Methoxypropanenitrile

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction pathways of 2-(3-chlorophenyl)-2-methoxypropanenitrile are largely dictated by the electrophilic nature of the nitrile carbon and the potential for the methoxy (B1213986) group to act as a leaving group under certain conditions. pressbooks.pub Reactions involving this compound can be complex, potentially proceeding through various intermediates depending on the reagents and conditions. nih.gov

One of the primary reaction pathways for nitriles is nucleophilic addition to the carbon-nitrogen triple bond. pressbooks.pub In the case of this compound, a nucleophile (Nu⁻) would attack the electrophilic carbon of the nitrile group. This initial attack would likely lead to the formation of a transient, sp2-hybridized imine anion intermediate. pressbooks.pub This intermediate is highly reactive and can undergo several subsequent transformations. youtube.com For instance, in the presence of a proton source, it can be protonated to form an imine.

Another significant pathway involves the potential for substitution reactions at the quaternary carbon. The methoxy group, being a potential leaving group, could be displaced by a strong nucleophile, although this is generally less favorable than addition to the nitrile. The stability of any potential carbocation intermediate would be influenced by the electron-withdrawing nature of the adjacent chloro- and cyano- groups.

The identification of such transient species is a significant challenge in mechanistic chemistry. nih.gov Modern analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be employed to detect and characterize reactive intermediates in real-time. nih.gov By monitoring the reaction mixture, ions corresponding to proposed intermediates can be identified, providing direct evidence for a particular reaction pathway. nih.gov Computational methods, like Density Functional Theory (DFT), also play a crucial role in elucidating reaction pathways by mapping the potential energy surface and identifying stable intermediates and transition states. nih.gov

Table 1: Plausible Intermediates in the Transformation of this compound

| Intermediate Type | General Structure | Formation Pathway | Subsequent Reactions |

| Imine Anion | [R-C(Nu)=N]⁻ | Nucleophilic addition to the nitrile | Protonation, further addition |

| Iminium Ion | [R-C(Nu)=NH₂]⁺ | Protonation of the resulting imine | Hydrolysis to a ketone |

| Carbocation | [R-C(CN)]⁺ | Loss of the methoxy group | Nucleophilic attack, elimination |

Kinetic Studies and Rate Law Determination for this compound Transformations

Kinetic studies are essential for quantitatively understanding the rates of chemical reactions and for establishing the reaction mechanism. The rate law for a reaction involving this compound would depend on the specific transformation being studied. For a nucleophilic addition reaction, the rate would likely depend on the concentrations of both the nitrile and the nucleophile.

A general rate law for a simple nucleophilic addition can be expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant. The order of the reaction with respect to each reactant would need to be determined experimentally by systematically varying their concentrations and observing the effect on the initial reaction rate.

The cleavage and formation of cyanohydrins, which are structurally related to α-methoxynitriles, have been the subject of kinetic studies. nih.gov These studies often reveal complex kinetics, sometimes involving enzyme catalysis, where the rate can be influenced by substrate and inhibitor concentrations. nih.gov For non-enzymatic reactions of this compound, factors such as the nature of the solvent, temperature, and the presence of catalysts would significantly affect the rate constant.

Table 2: Hypothetical Kinetic Data for the Reaction with a Nucleophile

| [Nitrile] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This data is illustrative and demonstrates a first-order dependence on both the nitrile and the nucleophile.

Transition State Analysis and Energy Profiles of Key Reactions

The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. youtube.com The energy required to reach this state is known as the activation energy (ΔG‡), which is a key determinant of the reaction rate. youtube.com Computational chemistry provides powerful tools for locating transition state structures and calculating their energies, thereby generating a potential energy surface for the reaction. nih.gov

For a nucleophilic addition to the nitrile group of this compound, the transition state would involve the partial formation of the new bond between the nucleophile and the nitrile carbon, and a partial breaking of the carbon-nitrogen pi bond. The geometry would be distorted from the linear arrangement of the nitrile group.

Table 3: Calculated Energetic Parameters for a Hypothetical Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +22 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

This table illustrates a hypothetical exothermic reaction where the first step is rate-determining.

Influence of Reaction Conditions on Mechanistic Outcomes (e.g., Solvent Effects, Temperature, Pressure)

The conditions under which a reaction is carried out can have a profound impact on the reaction mechanism and the distribution of products.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. frontiersin.orgresearchgate.net For reactions involving ionic species, a polar protic or aprotic solvent can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. nih.gov In the case of this compound, a polar solvent might facilitate the formation of an imine anion intermediate. The choice of solvent can also affect the selectivity of a reaction if multiple pathways are possible. rsc.org

Temperature: Increasing the temperature generally increases the rate of a chemical reaction by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, if a reaction can proceed through multiple pathways with different activation energies, a change in temperature can alter the product distribution. The reaction with the higher activation energy will be more sensitive to changes in temperature.

Pressure: For reactions in the condensed phase, the effect of pressure is generally small unless there is a significant change in volume during the formation of the transition state. For reactions with a large negative activation volume, an increase in pressure will increase the reaction rate.

The interplay of these conditions determines the mechanistic landscape of reactions involving this compound, and careful control of these parameters is essential for achieving desired reaction outcomes.

Theoretical and Computational Chemistry Studies on 2 3 Chlorophenyl 2 Methoxypropanenitrile

Quantum Chemical Calculations (DFT, ab initio) for Molecular Understanding

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular systems at the electronic level. For a molecule like 2-(3-chlorophenyl)-2-methoxypropanenitrile, these calculations would be invaluable in elucidating its intrinsic properties.

Electronic Structure and Bonding Analysis of this compound

A thorough analysis of the electronic structure would involve calculating the molecular orbital energies, shapes, and the distribution of electron density. This would reveal the nature of the chemical bonds within the molecule, including the carbon-chlorine bond on the phenyl ring, the quaternary carbon center, and the methoxy (B1213986) and nitrile functional groups. Techniques such as Natural Bond Orbital (NBO) analysis would quantify the hybridization of atomic orbitals and the nature of donor-acceptor interactions within the molecule.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This would identify the most stable (lowest energy) conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and its predominant shapes at different temperatures.

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. For this compound, this would include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies would allow for the prediction of the IR and Raman spectra. This theoretical spectrum could be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms could be calculated, providing a theoretical NMR spectrum that is a powerful tool for structural elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, offering insights into the molecule's photophysical properties.

Molecular Dynamics Simulations for Dynamic Behavior

To understand how this compound behaves over time and in different environments (e.g., in a solvent), molecular dynamics simulations would be employed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic motions, conformational changes, and interactions with surrounding molecules.

Computational Modeling for Mechanistic Insights and Reaction Predictions

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its potential synthesis routes or its reactivity with other chemical species. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

Cheminformatics and Data-Driven Approaches in Chemical Space Exploration

Cheminformatics tools could be used to place this compound within the vast chemical space. By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area), its properties could be compared to those of other known compounds. Data-driven approaches and machine learning models could then be used to predict its biological activity or other properties based on its structural features, even in the absence of direct experimental data.

Structural Elucidation of 2 3 Chlorophenyl 2 Methoxypropanenitrile and Its Derivatives Via Advanced Spectroscopic and Crystallographic Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For a molecule like 2-(3-chlorophenyl)-2-methoxypropanenitrile, which contains a chiral center at the C2 position, a suite of NMR experiments would be necessary for a complete structural assignment.

Expected ¹H NMR Analysis: The proton NMR spectrum would provide key information about the electronic environment of the hydrogen atoms. The aromatic protons on the 3-chlorophenyl group would typically appear as a complex multiplet in the range of 7.0-7.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet, likely around 3.0-4.0 ppm. The methyl protons at the C2 position would also be a singlet, shifted downfield due to the adjacent electron-withdrawing nitrile and phenyl groups.

Expected ¹³C NMR Analysis: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The nitrile carbon is expected in the 115-125 ppm region. The quaternary carbon (C2) would be observed in the 70-80 ppm range. The methoxy carbon would appear around 50-60 ppm, and the methyl carbon would be found in the 20-30 ppm range. The carbons of the chlorophenyl ring would have characteristic shifts in the aromatic region (120-140 ppm), with the carbon bearing the chlorine atom showing a distinct shift.

Stereochemical Assignment: To determine the absolute configuration of the chiral center, advanced NMR techniques such as the use of chiral solvating agents or the formation of diastereomeric derivatives would be required. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) could help in confirming through-space proximity of protons, aiding in the conformational analysis.

While specific NMR data for the title compound is not available, data for related compounds such as 2-(m-chlorophenyl)-3-(p-methoxyphenyl)acrylonitrile has been reported, though it lacks the key C2-methoxy and C2-methyl groups of the target molecule. spectrabase.com

X-ray Crystallography of this compound and Related Structures

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of this compound, provided a suitable single crystal can be grown.

The crystallographic analysis of a related compound, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, has been reported. nih.govresearchgate.net This study revealed a monoclinic crystal system with space group P21/c. researchgate.net While this molecule differs significantly from the target compound, the study demonstrates the utility of X-ray crystallography in elucidating the structure of complex nitriles.

Table 1: Illustrative Crystallographic Data for a Related Acrylonitrile Derivative

| Parameter | Value for 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile researchgate.net |

|---|---|

| Molecular Formula | C₁₇H₁₄ClNOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3060 (4) |

| b (Å) | 10.5048 (6) |

| c (Å) | 17.9795 (9) |

| β (°) | 100.598 (5) |

| Volume (ų) | 1542.00 (14) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀ClNO), HRMS would be used to determine the exact mass of the molecular ion.

The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. bldpharm.com Fragmentation patterns observed in the mass spectrum would also offer valuable structural information. For instance, cleavage of the methoxy group or loss of the nitrile group would result in characteristic fragment ions.

While no specific HRMS data for the title compound is available, mass spectral data for related small molecules such as (2-methoxyphenyl)acetonitrile and oxirane-2,2-dicarbonitrile, 3-(2-chlorophenyl)- are available in databases like the NIST WebBook. americanelements.comnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. google.comgovinfo.gov

Expected IR and Raman Bands: For this compound, the nitrile (C≡N) stretching vibration would be a key diagnostic peak, typically appearing in the region of 2220-2260 cm⁻¹ in the IR spectrum. The C-O stretching of the methoxy group would be expected in the 1050-1150 cm⁻¹ range. The C-Cl stretching vibration for the chlorophenyl group would likely be observed in the 700-800 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

While specific spectra for the title compound are not available, the NIST WebBook provides IR spectral data for 3-methoxypropanenitrile, which shows a characteristic nitrile peak. nist.gov

Biological Interactions and Metabolic Pathways of 2 3 Chlorophenyl 2 Methoxypropanenitrile Analogs at the Molecular Level

Enzymatic Transformations and Biotransformation Pathways (In Vitro Studies)

The biotransformation of foreign compounds (xenobiotics) like 2-(3-chlorophenyl)-2-methoxypropanenitrile is a critical process that determines their biological activity and clearance from the body. This process typically occurs in two phases. mhmedical.com Phase I involves the introduction or exposure of functional groups, while Phase II involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.comnih.gov In vitro models using subcellular fractions like liver microsomes or S9 fractions are standard tools for investigating these pathways. nih.gov

Phase I reactions primarily serve to convert lipophilic compounds into more polar molecules through oxidation, reduction, or hydrolysis, mainly catalyzed by the cytochrome P450 (CYP) family of enzymes found in the liver endoplasmic reticulum. mhmedical.comnih.gov For analogs of this compound, several Phase I transformations can be anticipated.

The nitrile group itself is generally robust and often passes through the body unmetabolized. nih.gov However, some CYP enzymes, notably CYP3A4, have been shown to mediate the oxidative conversion of a cyano group into an amide. nih.gov This reaction involves a nucleophilic attack by a ferric peroxide intermediate of the enzyme on the carbon atom of the nitrile. nih.gov While less common than other metabolic reactions, this pathway represents a potential biotransformation for nitrile-containing compounds.

Other likely metabolic "hot spots" on the molecule include the methoxy (B1213986) group and the chlorophenyl ring.

O-Demethylation: The methoxy group is susceptible to oxidative O-dealkylation by CYP enzymes, which would yield a tertiary alcohol and formaldehyde. This is a very common metabolic reaction for xenobiotics containing methoxy substituents.

Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. This reaction introduces a phenolic hydroxyl group, creating a key site for subsequent Phase II conjugation.

Hydrolysis: While enzymatic hydrolysis of the nitrile to a carboxylic acid can occur, it is often a minor pathway for many pharmaceuticals. nih.gov Some bacterial enzymes, such as nitrilases, can directly hydrolyze nitriles to carboxylic acids. nih.gov

The table below summarizes potential Phase I metabolic reactions for analogs of this compound.

| Reaction Type | Potential Metabolite | Enzyme Family | Notes |

| Nitrile Oxidation | 2-(3-chlorophenyl)-2-methoxypropanamide | Cytochrome P450 (e.g., CYP3A4) nih.gov | Converts the cyano group to an amide; oxygen is derived from O2. nih.gov |

| O-Demethylation | 2-(3-chlorophenyl)-2-hydroxypropanenitrile | Cytochrome P450 | A common reaction for methoxy groups, producing an alcohol. |

| Aromatic Hydroxylation | 2-(3-chloro-hydroxyphenyl)-2-methoxypropanenitrile | Cytochrome P450 | Introduces a hydroxyl group onto the phenyl ring. |

| Nitrile Hydrolysis | 2-(3-chlorophenyl)-2-methoxypropanoic acid | Hydrolases (e.g., Nitrilase) nih.gov | Direct conversion of the nitrile to a carboxylic acid. |

Following Phase I, the modified, more polar analogs can undergo Phase II conjugation reactions. uomus.edu.iq These processes attach small, polar endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to the xenobiotic, significantly increasing its water solubility and facilitating its excretion. uomus.edu.iqunl.edu

Glucuronidation: This is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). doctalk.co.inhyphadiscovery.com If Phase I metabolism introduces a hydroxyl group (via O-demethylation or aromatic hydroxylation), this becomes a primary site for glucuronidation, forming an O-glucuronide. wikipedia.org Glucuronidation makes the compound significantly more water-soluble and generally biologically inactive. uomus.edu.iqnih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to a hydroxyl or amino group. doctalk.co.in Phenolic hydroxyl groups introduced during Phase I aromatic hydroxylation are common substrates for sulfation.

Glutathione (GSH) Conjugation: This pathway, catalyzed by glutathione S-transferases (GSTs), is a key detoxification mechanism for reactive electrophilic compounds. nih.gov While the parent compound is unlikely to be a substrate, reactive intermediates potentially formed during Phase I could be conjugated with GSH. uomus.edu.iq

The table below outlines the primary Phase II reactions expected for metabolites of this compound analogs.

| Conjugation Reaction | Substrate (from Phase I) | Enzyme Family | Resulting Conjugate |

| Glucuronidation | Hydroxylated metabolite (aromatic or aliphatic) | UDP-glucuronosyltransferases (UGTs) hyphadiscovery.com | Glucuronide conjugate |

| Sulfation | Hydroxylated metabolite (phenolic) | Sulfotransferases (SULTs) | Sulfate conjugate |

| Glutathione Conjugation | Reactive electrophilic intermediate | Glutathione S-transferases (GSTs) nih.gov | Glutathione adduct (further metabolized to mercapturic acid) uomus.edu.iq |

Molecular Mechanisms of Pharmacological Target Engagement by Analogs (In Vitro Investigations)

The pharmacological effects of a compound are dictated by its interactions with specific biological macromolecules, such as proteins or enzymes. For analogs of this compound, the nitrile group is a key pharmacophore that can mediate a range of powerful interactions.

The nitrile group is a versatile functional group in drug design due to its unique electronic properties and linear geometry. nih.govresearchgate.net It can participate in several types of non-covalent and covalent interactions within a protein's binding site.

Non-Covalent Interactions: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor, forming hydrogen bonds with donor residues (like asparagine or backbone NH groups) in the protein. nih.govresearchgate.net The triple bond's pi system can also engage in hydrophobic and polar interactions. nih.govresearchgate.net Molecular docking studies of other chlorophenyl-nitrile compounds have shown these types of interactions, such as hydrogen bonding and π-π stacking, to be critical for binding. researchgate.netimpactfactor.org

Covalent Interactions: A crucial feature of the nitrile group is its ability to act as an electrophilic "warhead." nih.gov The carbon atom of the nitrile can be attacked by nucleophilic residues in an enzyme's active site, most commonly cysteine or serine. nih.govnih.gov This forms a reversible or irreversible covalent bond (a thioimidate with cysteine or an imidate with serine), which can lead to potent and prolonged inhibition of the target protein. nih.govnih.gov This mechanism is exploited in several approved drugs. researchgate.net

The binding mode of any specific analog would be characterized by a combination of these forces, with the chlorophenyl group likely fitting into a hydrophobic pocket and the nitrile group forming key polar or covalent bonds.

| Interaction Type | Interacting Group on Ligand | Interacting Residue in Protein | Significance |

| Hydrogen Bonding | Nitrile (Nitrogen) | Backbone NH, Asn, Gln, Ser, Thr | Anchors the ligand in the binding site. researchgate.net |

| Hydrophobic/π-π Stacking | Chlorophenyl ring | Phe, Tyr, Trp, Leu, Val | Provides binding affinity and specificity. nih.gov |

| Covalent Bonding | Nitrile (Carbon) | Cysteine (thiol), Serine (hydroxyl) | Forms a stable adduct, leading to potent (often irreversible) inhibition. nih.gov |

Structure-Activity Relationship (SAR) studies investigate how modifying a compound's chemical structure affects its biological activity. For analogs of this compound, SAR would focus on substitutions on the phenyl ring, alterations to the methoxy group, and changes at the carbon atom bearing the nitrile.

While specific SAR data for this exact scaffold is limited, studies on related compounds provide valuable insights:

Role of the Nitrile Group: Introducing a nitrile group is a common strategy in drug design to enhance potency. researchgate.netrsc.org In some instances, replacing a hydrogen atom with a nitrile group has led to dramatic increases in inhibitory activity, often due to the formation of specific hydrogen bonds or covalent interactions that were not previously possible. nih.gov

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. In SAR studies of N-phenyl anthranilic acid analogs, for example, the placement of electron-withdrawing or donating groups significantly impacted their ability to inhibit beta-amyloid aggregation. nih.gov For the 3-chloro-substituted compound, the chlorine atom's position influences the electronic properties of the ring and its steric fit within a binding pocket.

Chirality and Stereochemistry: The central carbon atom in this compound is a chiral center. It is well-established that enantiomers of a drug can have vastly different pharmacological activities. For example, in a series of piperazine (B1678402) derivatives, the S-(+) enantiomers displayed potent analgesic (agonist) activity, while the R-(-) enantiomers showed narcotic antagonist activity. nih.gov Therefore, the stereochemistry of any analog would be a critical determinant of its biological effect.

An illustrative SAR table based on general findings for related inhibitor classes is provided below.

| Structural Modification | General Observation on Activity | Rationale | Reference Example |

| Introduction of Nitrile | Often increases potency | Can form new H-bonds or covalent bonds with the target. nih.gov | cFMS kinase inhibitors nih.gov |

| Phenyl Ring Substitution | Activity is sensitive to substituent position and electronics | Affects binding pocket fit and electronic interactions. | N-phenyl anthranilic acid analogs nih.gov |

| Stereochemistry | Enantiomers can have different or opposing activities | Biological targets are chiral and interact differently with stereoisomers. | Piperazine-based analgesics nih.gov |

The engagement of a small molecule with its protein target initiates a cascade of biochemical events that alters cellular function. The specific signaling pathway modulated by an analog of this compound would depend entirely on its molecular target. Nitrile-containing drugs have been developed to target a wide array of proteins, thereby affecting diverse signaling pathways. nih.govrsc.org

Kinase Inhibition: If the analog targets a protein kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase), its binding would inhibit the enzyme's ability to phosphorylate downstream substrates. This would block the entire signaling cascade that relies on that kinase, affecting processes like cell proliferation, differentiation, and survival. nih.gov

Protease Inhibition: If the analog covalently binds to the active site of a protease (e.g., a cysteine protease like a cathepsin), it would block the enzyme's ability to cleave its substrates. This could disrupt processes such as protein turnover, antigen presentation, or viral replication, depending on the specific protease.

Ion Channel Modulation: Some nitrile-containing drugs, like verapamil, target ion channels. nih.gov Binding to a calcium channel, for instance, can block the influx of calcium ions, leading to relaxation of smooth muscle and effects on cardiac rhythm. nih.gov

Ultimately, the molecular-level interaction between the ligand and its specific protein target is the initiating event that translates into a macroscopic physiological response by altering the flow of information through one or more cellular signaling pathways.

Chemo-Enzymatic Synthesis and Applications of Biologically Relevant Analogs

The convergence of chemical and enzymatic methodologies, known as chemo-enzymatic synthesis, offers a powerful and versatile platform for the production of complex, stereochemically defined molecules. This approach is particularly valuable in the synthesis of biologically relevant analogs of compounds like this compound, where specific stereoisomers are often required for desired biological activity. juniperpublishers.comresearchgate.net By leveraging the high selectivity of enzymes and the robustness of chemical transformations, intricate molecular architectures can be assembled with high efficiency and precision. nih.gov

The primary enzymatic transformations relevant to the synthesis of chiral cyanohydrin analogs, which are structurally related to this compound, involve hydroxynitrile lyases (HNLs) and lipases. HNLs catalyze the asymmetric addition of a cyanide group to a carbonyl compound, establishing a chiral center with high enantiopurity. rsc.orgacs.org Lipases, on the other hand, are frequently employed for the kinetic resolution of racemic mixtures of chiral alcohols or their corresponding esters. cabidigitallibrary.org

Hydroxynitrile Lyase (HNL)-Catalyzed Synthesis

Hydroxynitrile lyases are instrumental in the synthesis of chiral cyanohydrins, which are versatile precursors to a wide array of functionalized molecules, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones. acs.orgwikipedia.org These enzymes facilitate the enantioselective addition of hydrogen cyanide (HCN) or a cyanide donor to an aldehyde or ketone. ebi.ac.uk Both (R)-selective and (S)-selective HNLs are known, providing access to either enantiomer of a target cyanohydrin. wikipedia.org

For the synthesis of analogs of this compound, a substituted acetophenone (B1666503) would serve as the ketone substrate. The enzymatic reaction would proceed as follows:

Scheme 1: General scheme for the HNL-catalyzed synthesis of a chiral cyanohydrin from a substituted acetophenone.

Research has demonstrated the successful application of HNLs for the synthesis of various aromatic cyanohydrins. For instance, (S)-selective HNLs from Manihot esculenta (MeHNL) have been used to convert substrates like 3-phenoxy-benzaldehyde into the corresponding (S)-cyanohydrin with high enantiomeric excess. nih.gov Similarly, (R)-selective HNLs from Arabidopsis thaliana (AtHNL) have been employed for the synthesis of (R)-cyanohydrins from aromatic aldehydes. wikipedia.org

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Manihot esculenta (MeHNL) | 3-Phenoxy-benzaldehyde | (S)-3-Phenoxy-benzaldehyde cyanohydrin | 97% | nih.gov |

| Hevea brasiliensis (HbHNL) | Benzaldehyde | (S)-Mandelonitrile | >99% | wikipedia.org |

| Prunus amygdalus (PaHNL) | Benzaldehyde | (R)-Mandelonitrile | >99% | wikipedia.org |

| Arabidopsis thaliana (AtHNL) | Various aromatic aldehydes | (R)-Cyanohydrins | High | wikipedia.org |

Table 1: Examples of HNL-catalyzed synthesis of aromatic cyanohydrins.

Lipase-Catalyzed Kinetic Resolution

An alternative chemo-enzymatic strategy involves the kinetic resolution of a racemic mixture of a chiral alcohol, which can be a precursor to the final cyanohydrin analog. In this approach, a lipase (B570770) is used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (the unreacted alcohol).

For the synthesis of a chiral analog of this compound, this would typically involve the resolution of a racemic chlorophenyl-substituted alcohol.

Scheme 2: General scheme for the lipase-catalyzed kinetic resolution of a racemic aryl alcohol.

This method has been successfully applied to the resolution of various aryl alcohols, which are important intermediates in the synthesis of pharmaceuticals. nih.gov

| Enzyme | Substrate | Resolving Agent | Products | Reference |

| Porcine Liver Esterase (PLE) | Racemic α-acetoxy enone | - | Chiral α-hydroxy enone | cabidigitallibrary.org |

| Amanolipase | Racemic α-acetoxy enone | - | Chiral α-hydroxy enone | cabidigitallibrary.org |

Table 2: Examples of lipase-catalyzed resolutions relevant to the synthesis of chiral building blocks.

Applications of Biologically Relevant Analogs

Chiral cyanohydrins and their derivatives are crucial building blocks in the pharmaceutical industry. nih.govnih.gov The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile. juniperpublishers.com Enantiomerically pure compounds synthesized through chemo-enzymatic methods can serve as key intermediates for a variety of biologically active molecules. The ability to selectively produce either the (R)- or (S)-enantiomer allows for the systematic investigation of structure-activity relationships and the development of more potent and selective therapeutic agents.

Environmental Fate and Degradation Kinetics of 2 3 Chlorophenyl 2 Methoxypropanenitrile

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, which are chemical reactions that occur without the involvement of microorganisms, are significant pathways for the transformation of organic compounds in the environment. For a molecule like 2-(3-chlorophenyl)-2-methoxypropanenitrile, hydrolysis and photolysis are expected to be the primary abiotic degradation routes.

Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The nitrile group (-CN) in the target compound can undergo hydrolysis to form a carboxylic acid or an amide. This reaction is often influenced by pH and temperature. While specific hydrolysis data for this compound is unavailable, studies on other nitrile-containing pesticides indicate that hydrolysis can be a significant degradation pathway. The rate of hydrolysis is dependent on the molecular structure and the presence of other functional groups.

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds are known to be susceptible to photolysis. nih.gov The energy from photons can lead to the cleavage of the carbon-chlorine bond, a process known as reductive dechlorination. For instance, studies on halobenzonitriles have shown that they can undergo photodegradation in aqueous solutions. nih.gov The quantum yields for some halobenzonitriles, a measure of the efficiency of a photochemical process, have been determined, indicating that photolysis can contribute to their environmental dissipation. nih.gov It is plausible that this compound would also be susceptible to photolytic degradation, leading to the formation of various photoproducts.

Table 1: Predicted Abiotic Degradation Pathways for this compound This table is predictive and based on the behavior of structurally similar compounds.

| Degradation Pathway | Expected Reactivity | Influencing Factors | Potential Transformation Products |

|---|---|---|---|

| Hydrolysis | Moderate | pH, Temperature | 2-(3-chlorophenyl)-2-methoxypropanoic acid, 2-(3-chlorophenyl)-2-methoxypropanamide |

| Photolysis | High | Sunlight intensity, Presence of photosensitizers | Dechlorinated derivatives, products of nitrile group transformation |

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic pollutants from the environment. The structure of this compound, containing a chlorinated aromatic ring and a nitrile group, suggests that it could be a substrate for various microbial metabolic pathways.

Microorganisms have evolved diverse enzymatic systems to break down complex organic molecules. For chlorinated aromatic compounds, dehalogenation is a key initial step in their biodegradation. asm.org This can occur under both aerobic and anaerobic conditions. Under aerobic conditions, monooxygenases and dioxygenases can hydroxylate the aromatic ring, leading to the removal of the chlorine atom and subsequent ring cleavage. nih.gov Anaerobic bacteria can utilize reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. asm.org

The nitrile group can also be enzymatically transformed. Nitrilases can hydrolyze the nitrile directly to a carboxylic acid and ammonia (B1221849). frontiersin.org Alternatively, a two-step pathway involving nitrile hydratase and amidase can convert the nitrile to an amide and then to the corresponding carboxylic acid. frontiersin.org Several bacterial strains have been identified that can degrade various nitriles. frontiersin.org

The presence of both a chlorinated phenyl group and a nitrile group may present a more complex degradation challenge for microorganisms. It is possible that a consortium of different microbial species would be required for the complete mineralization of this compound. Some bacteria are known to degrade chlorophenols and their derivatives, which could be potential intermediates in the degradation of the target compound. nih.gov

Kinetic Modeling of Environmental Degradation Processes (e.g., First-Order, Nth-Order Kinetics)

To quantify the rate at which a compound degrades in the environment, kinetic models are employed. The most common model used to describe the degradation of organic pollutants is the first-order kinetic model. This model assumes that the rate of degradation is directly proportional to the concentration of the compound.

The first-order kinetic model is described by the equation:

C(t) = C₀ * e^(-kt)

where:

C(t) is the concentration of the compound at time t

C₀ is the initial concentration of the compound

k is the first-order rate constant

t is time

From the rate constant, the half-life (t₁/₂) of the compound can be calculated, which is the time required for the concentration of the compound to decrease to half of its initial value. The half-life is a useful parameter for assessing the persistence of a chemical in the environment.

While no specific kinetic data exists for this compound, studies on the degradation of other pesticides often report half-lives determined using first-order kinetics. For example, the photodegradation half-lives of some halobenzonitriles in water have been estimated based on laboratory experiments. nih.gov Similarly, the microbial degradation of various organic pollutants is frequently modeled using first-order kinetics. It is anticipated that the degradation of this compound in different environmental compartments (soil, water) would likely follow first-order or more complex nth-order kinetics.

Table 2: Illustrative Degradation Kinetic Parameters for Structurally Related Compounds This table presents example data from the literature for analogous compounds to illustrate potential kinetic values and is not representative of this compound itself.

| Compound Class | Environmental Compartment | Kinetic Model | Half-life (t₁/₂) | Reference Compound |

|---|---|---|---|---|

| Halobenzonitriles | Water (Photolysis) | First-Order | 0.21–0.76 days | Chlorothalonil researchgate.net |

| Chlorinated Insecticides | Cauliflower | First-Order | 1.36 days | Chlorantraniliprole nih.gov |

| Phenylurea Herbicides | Water (Photocatalysis) | Pseudo-First-Order | Varies (minutes to hours) | Diuron |

Environmental Partitioning and Distribution Models

The environmental partitioning of a chemical describes how it distributes among different environmental compartments, such as air, water, soil, and biota. This behavior is governed by the chemical's physical and chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Multimedia environmental fate models, such as the BETR-Global model, can be used to simulate the global distribution and long-range transport of persistent organic pollutants. nih.gov These models use the chemical's properties to predict its concentration in various environmental media.

For a compound like this compound, its partitioning behavior can be inferred from its structure. The presence of a chlorinated phenyl group suggests that it will have a relatively low water solubility and a tendency to adsorb to organic matter in soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. A high Kow value indicates a greater tendency to partition into fatty tissues of organisms.

Given the aromatic and chlorinated nature of the molecule, it is likely to be classified as a semi-volatile organic compound (SVOC). This means it can be transported over long distances in the atmosphere and subsequently be deposited in remote regions. The distribution of other chlorinated aromatic compounds, such as chlorinated paraffins and polychlorinated biphenyls (PCBs), has been studied extensively, and these studies can provide insights into the potential environmental distribution of this compound. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 3 Chlorophenyl 2 Methoxypropanenitrile

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 2-(3-chlorophenyl)-2-methoxypropanenitrile from other components in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Given its aromatic and nitrile functionalities, HPLC is a highly suitable technique for the analysis of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, would be the method of choice. A C18 column is a common and effective choice for the separation of a wide range of aromatic compounds. helixchrom.commdpi.comnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and sharp peaks. The inclusion of additives such as formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can improve peak shape and enhance ionization for subsequent mass spectrometric detection. mdpi.comnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm / Mass Spectrometer |

| Gradient | 5% B to 95% B in 10 minutes |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. dss.go.th For this compound, its volatility would need to be assessed. If it is sufficiently volatile and does not degrade at the temperatures used in the GC injector and column, GC can offer high resolution and sensitivity. A non-polar or medium-polarity capillary column, such as one with a phenyl-substituted stationary phase, would be appropriate. The use of a temperature program, where the column temperature is gradually increased, would be essential for eluting the compound in a reasonable time with good peak shape.

Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL (Splitless) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry-Based Methods (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for the confirmation of identity and for quantification, offering high selectivity and sensitivity. When coupled with a chromatographic separation technique (hyphenation), it provides a robust analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS):

The coupling of HPLC or GC with a mass spectrometer results in the powerful hyphenated techniques of LC-MS and GC-MS, respectively. rsc.orgnih.gov These techniques are widely used for the analysis of a vast array of organic molecules. rsc.orgnih.gov For this compound, both LC-MS and GC-MS could be employed.

In LC-MS , after separation on the HPLC column, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification. mdpi.comnih.govpjps.pk